11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
Description
11-Methyl-1,8,10-triazatricyclo[7.4.0.0²⁷]tridec-8-ene is a tricyclic organic compound featuring a fused ring system with three nitrogen atoms (triaza) and a methyl substituent at the 11th position. Key characteristics include a molecular weight of 193.29 g/mol and a compact, rigid tricyclic framework that may influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-1,2,3,4,5a,6,7,8,9,9a-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-7-14-10-5-3-2-4-9(10)13-11(14)12-8/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
LMMNGGGWUTUYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C3CCCCC3N=C2N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves multiple steps, typically starting with the preparation of the triazatricyclo core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closing processes under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
12-Methyl-1,8,10-triazatricyclo[7.4.0.0²⁷]tridec-8-ene
This isomer differs only in the position of the methyl group (12 vs. 11). Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| Storage Conditions | Not specified |
| Hazard Statements | Not available |
Octahydropentalene Derivatives (e.g., 11-Methyl-1,2,3,4,9,10,11,12-octahydropentalene)
These bicyclic hydrocarbons, reported in 1933, lack nitrogen atoms but share fused-ring systems. For example:
| Compound | Boiling Point | Key Reaction |
|---|---|---|
| 11-Methyloctahydropentalene (II) | 133°C (2–8 mm Hg) | Dehydrogenation → Phenanthrene |
| 1,2-Cyclopentano-l-methyltetrahydronaphthalene (IV) | 128°C (12 mm Hg) | — |
Key Differences :
- Nitrogen Content : The triazatricyclo compound’s nitrogen atoms enhance polarity, likely increasing solubility in polar solvents compared to purely hydrocarbon analogs.
- Reactivity : Octahydropentalenes undergo dehydrogenation to form aromatic hydrocarbons (e.g., phenanthrene), whereas triazatricyclo derivatives may form nitrogen-containing aromatic systems under similar conditions, though this remains speculative without direct evidence.
- Applications : Nitrogen-free analogs historically served as precursors to polyaromatics, while triazatricyclo compounds could have niche roles in drug design or coordination chemistry .
Other Tricyclic Nitrogen Heterocycles
- Triazatriptycenes : Feature three nitrogen atoms but lack methyl substituents. Their rigid structures are used in host-guest chemistry.
- Indole- or Quinoline-based Tricyclics: Differ in nitrogen placement and aromaticity, impacting electronic properties.
Research Findings and Limitations
- Data Gaps : Boiling points, spectral data, and toxicity profiles for 11-methyltriazatricyclo compounds are absent in available literature. Current inferences rely on isomer analogs (e.g., 12-methyl variant) and structurally distinct bicyclic systems .
Biological Activity
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene (CAS Number: 1702202-37-6) is a nitrogen-containing heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the pharmacological properties, structure-activity relationships (SAR), and relevant case studies related to this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a tricyclic framework containing three nitrogen atoms and a methyl group. The molecular formula is with a molecular weight of 191.27 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1702202-37-6 |
| Molecular Formula | C11H17N3 |
| Molecular Weight | 191.27 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist in various signal transduction pathways, influencing cellular responses and potentially modulating metabolic processes.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting the growth of specific cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the effectiveness of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
- Evaluation of Anticancer Properties : Research published in Cancer Letters demonstrated that treatment with this compound resulted in a decrease in cell viability in breast and lung cancer cell lines by inducing apoptosis through caspase activation.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications to the tricyclic structure can significantly affect the biological activity of this compound:
- Substituent Effects : The presence and position of substituents on the tricyclic framework influence binding affinity to biological targets.
- Ring Modifications : Alterations in the nitrogen atom placements within the rings can lead to enhanced or diminished biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
